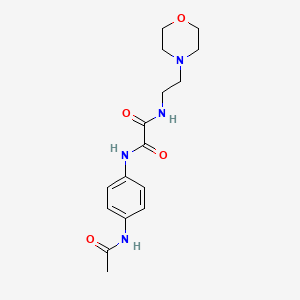

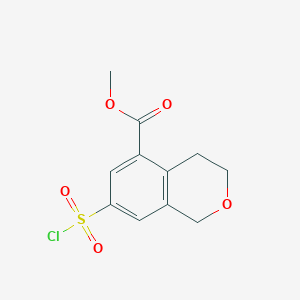

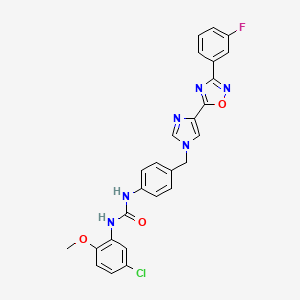

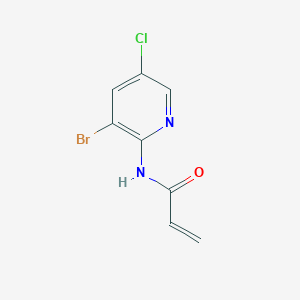

1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

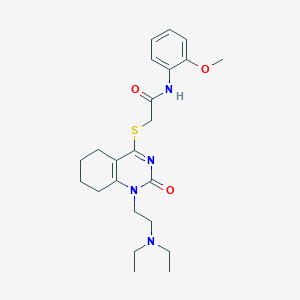

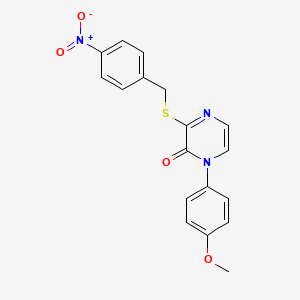

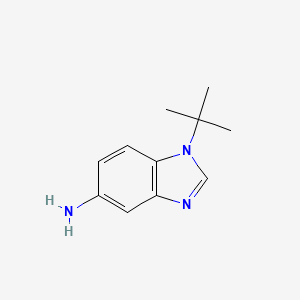

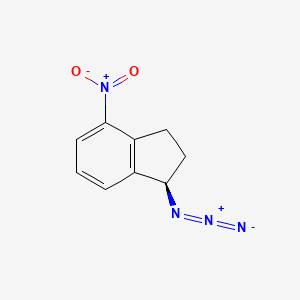

1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C26H20ClFN6O3 and its molecular weight is 518.93. The purity is usually 95%.

BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study on the synthesis and antibacterial activity of novel compounds closely related to the requested chemical structure demonstrated significant activity against various bacterial strains. The research highlighted the potential of these compounds, including 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea, in combating bacterial infections by inhibiting bacterial growth effectively. The study's findings could pave the way for developing new antibacterial agents to tackle antibiotic resistance, a growing concern in medical science (Rai et al., 2009).

Antimicrobial Evaluation

Further research on the compound's derivatives explored their antimicrobial properties. Novel imidazole ureas and carboxamides containing dioxaphospholanes were synthesized and evaluated for their antimicrobial efficacy. These compounds showed promising results against various microbial strains, indicating their potential application in developing new antimicrobial agents. This research contributes to the ongoing efforts to find new solutions to microbial resistance and infections (Rani et al., 2014).

Nonlinear Optical Characterization

Another study focused on the nonlinear optical properties of new 1,3,4-oxadiazole derivatives containing the chemical structure of interest. The research aimed to explore the potential applications of these compounds in optoelectronics, highlighting their ability to act as optical limiters. These findings could be significant for the development of optical devices and materials with improved performance and functionalities (Chandrakantha et al., 2011).

Antidiabetic Screening

In the realm of pharmacology, a series of derivatives were synthesized and evaluated for their antidiabetic activity. The study provided insights into the potential therapeutic applications of these compounds in managing diabetes through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. These findings could contribute to the development of new antidiabetic medications, offering alternative treatments for diabetes (Lalpara et al., 2021).

Antioxidant and Anticholinesterase Activities

Exploring the antioxidant and anticholinesterase activities, a study synthesized novel coumarylthiazole derivatives and evaluated their effects. The compounds demonstrated significant inhibitory activity against cholinesterases, enzymes involved in the breakdown of neurotransmitters, and showcased potent antioxidant properties. These results suggest potential applications in treating neurodegenerative diseases and conditions associated with oxidative stress (Kurt et al., 2015).

Mechanism of Action

Target of action

The compound belongs to the class of (thio)urea derivatives . These compounds are often used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of action

The compound’s interaction with its targets likely involves the formation of a urea linkage . This linkage is chemically stable under acidic, alkaline, and aqueous conditions , which makes it suitable for protection/deprotection of amino groups .

Biochemical pathways

Given its structural features, it might be involved in pathways where (thio)urea derivatives act as organocatalysts .

Pharmacokinetics

The stability of the urea linkage under various conditions suggests that it might have good bioavailability .

Result of action

Its ability to activate substrates and stabilize partially developing negative charges suggests that it might have significant effects on cellular processes .

Action environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. The urea linkage in the compound is stable under acidic, alkaline, and aqueous conditions , which suggests that it might be effective in various physiological environments.

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN6O3/c1-36-23-10-7-18(27)12-21(23)31-26(35)30-20-8-5-16(6-9-20)13-34-14-22(29-15-34)25-32-24(33-37-25)17-3-2-4-19(28)11-17/h2-12,14-15H,13H2,1H3,(H2,30,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCLTDUNIIIERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)

![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)